An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide
An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide, a quaternary ammonium salt with potential applications in various fields of chemical and pharmaceutical research. This document outlines a detailed experimental protocol for its synthesis, along with a summary of its key physical and spectral properties.
Introduction
1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide, also known as N-(ethoxycarbonylmethyl)pyridinium bromide, belongs to the class of pyridinium salts. These compounds are characterized by a positively charged nitrogen atom within the pyridine ring, counterbalanced by a halide anion. The presence of the ethoxycarbonylmethyl group introduces functionality that can be valuable for further chemical modifications and may influence its biological activity. This guide details a reproducible method for the laboratory-scale synthesis and characterization of this compound.
Synthesis of 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide
The synthesis of 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide is achieved through a direct quaternization reaction of pyridine with ethyl 2-bromoacetate. This reaction, a classic example of a Menschutkin reaction, involves the nucleophilic attack of the nitrogen atom of the pyridine ring on the electrophilic carbon of the ethyl 2-bromoacetate, leading to the formation of the pyridinium salt.
Experimental Protocol
Materials:
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Pyridine (C₅H₅N)
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Ethyl 2-bromoacetate (C₄H₇BrO₂)
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Anhydrous ethanol (C₂H₅OH)
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Diethyl ether ((C₂H₅)₂O)
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pyridine (1 equivalent) in anhydrous ethanol.
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To this solution, add ethyl 2-bromoacetate (1.4 equivalents).
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Heat the reaction mixture to reflux and maintain it for 40 hours with continuous stirring.
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After the reaction is complete, allow the mixture to cool to room temperature.
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Remove the solvent under reduced pressure using a rotary evaporator. This will likely result in a crude oily or solid product.
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To the crude product, add diethyl ether and stir to induce crystallization.
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Collect the precipitated solid by vacuum filtration.
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Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.
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Dry the purified product under vacuum to yield 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide as a solid.
Characterization Data
The following tables summarize the key physical and spectral properties of 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide. It should be noted that there are some discrepancies in the reported melting points from different commercial sources.
Physical Properties
| Property | Value | Reference |
| CAS Number | 17282-40-5 | |
| Molecular Formula | C₉H₁₂BrNO₂ | [1] |
| Molecular Weight | 246.10 g/mol | |
| Melting Point | 112-115 °C or 137-139 °C | [1] |
| Appearance | Solid |
Spectroscopic Data
Note: Experimentally obtained spectra for 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide were not available in the searched literature. The following data are predicted based on the analysis of structurally similar pyridinium salts.
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~9.1-9.3 | d | 2H | Protons ortho to Nitrogen |
| ~8.6-8.8 | t | 1H | Proton para to Nitrogen |
| ~8.1-8.3 | t | 2H | Protons meta to Nitrogen |
| ~5.8-6.0 | s | 2H | -CH₂- (methylene) |
| ~4.2-4.4 | q | 2H | -O-CH₂- (ethyl) |
| ~1.2-1.4 | t | 3H | -CH₃ (ethyl) |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (ppm) | Assignment |
| ~167-169 | C=O (ester carbonyl) |
| ~145-147 | Carbons ortho to Nitrogen |
| ~144-146 | Carbon para to Nitrogen |
| ~128-130 | Carbons meta to Nitrogen |
| ~62-64 | -O-CH₂- (ethyl) |
| ~60-62 | -CH₂- (methylene) |
| ~13-15 | -CH₃ (ethyl) |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | C-H stretch (aromatic) |
| ~2980-2850 | C-H stretch (aliphatic) |
| ~1740-1720 | C=O stretch (ester) |
| ~1630-1580 | C=C and C=N stretch (ring) |
| ~1200-1000 | C-O stretch (ester) |
Mass Spectrometry (MS)
| m/z | Assignment |
| ~166 | [M-Br]⁺ (C₉H₁₂NO₂)⁺ - Cationic fragment |
Visualizations
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide.
Caption: Synthesis workflow for 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide.
